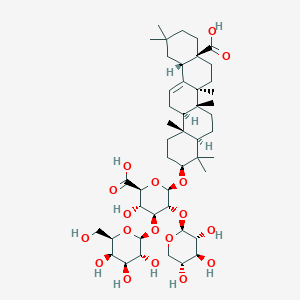
Elatoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elatoside A is a natural product found in Aralia elata with data available.
Wissenschaftliche Forschungsanwendungen
Cardioprotective Effects
Elatoside A has been studied for its cardioprotective properties. Research on Elatoside C, a related compound, suggests its potential in protecting the heart from ischemia/reperfusion (I/R) injury. This protection involves the attenuation of oxidative stress, regulation of intracellular calcium homeostasis, and prevention of mitochondrial dysfunction in rat hearts subjected to I/R (Wang et al., 2015). Similarly, Elatoside C has shown protective effects against hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, suggesting its role in reducing endoplasmic reticulum stress and enhancing cell survival (Wang et al., 2014).
Anti-Inflammatory Properties
Elatoside A and related compounds exhibit significant anti-inflammatory activities. A study on Elatoside F isolated from Aralia elata demonstrated its ability to inhibit lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation in vitro, indicating its potential as an anti-inflammatory agent (Lee et al., 2009).
Neuroprotective and Anti-Neuroinflammatory Activities
Polycyclic polyprenylated acylphloroglucinol and phenolic metabolites from Hypericum elatoides, including hyperelatones, have shown neuroprotective and anti-neuroinflammatory activities. These compounds, which might be structurally related to Elatoside A, offer potential therapeutic applications for neurological disorders (Yan et al., 2019).
Potential in Treating Atherosclerosis
Elatoside C has been explored for its protective effects against ox-LDL-induced endothelial cell injury, a key factor in the pathogenesis of atherosclerosis. This suggests that Elatoside A may have similar vascular protective properties (Luo et al., 2017).
Antileishmanial Activity
Elatol, a compound related to Elatoside A, showed significant antileishmanial activity, indicating the potential use of Elatoside A in developing new treatments for Leishmaniasis (dos Santos et al., 2010).
Gastrointestinal Motility Enhancement
Elenoside, another related compound, has been found to increase gastrointestinal motility, suggesting that Elatoside A might also have applications in treating gastrointestinal disorders (Navarro et al., 2006).
Eigenschaften
Produktname |
Elatoside A |
|---|---|
Molekularformel |
C47H74O18 |
Molekulargewicht |
927.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
DPXMETKXNWBGRI-JXPYUNSZSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Synonyme |
elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



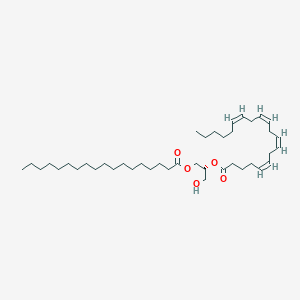
![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)
![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)
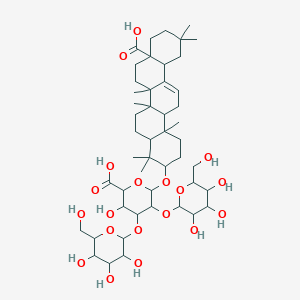
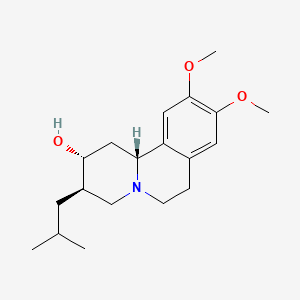
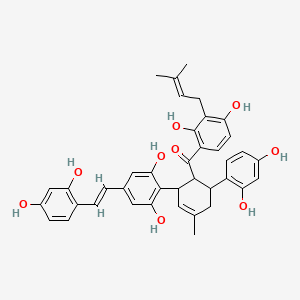
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)
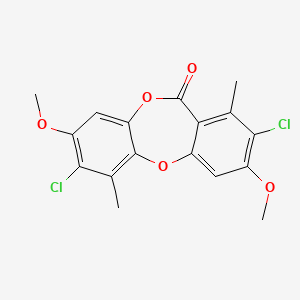
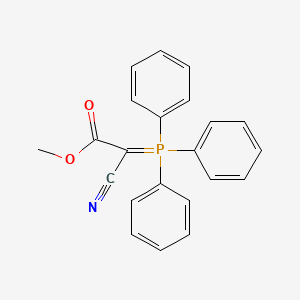
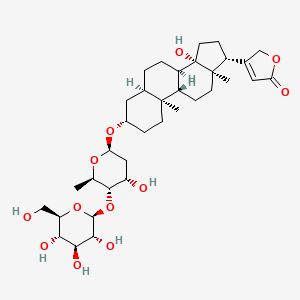
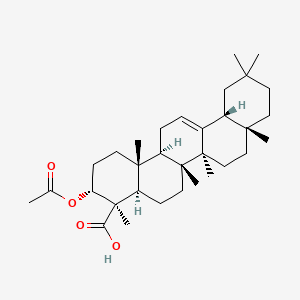
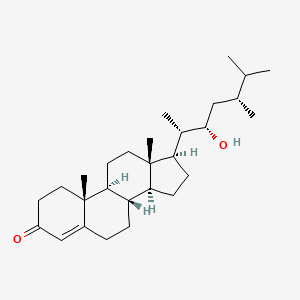
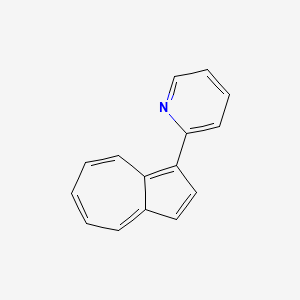
![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)